

Application Notes and Protocols for Tnik-IN-1 Kinase Activity Assay

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Compound of Interest

Compound Name: *Tnik-IN-1*

Cat. No.: *B1681324*

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For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for assessing the kinase activity of TRAF2 and NCK-interacting kinase (TNIK) and the inhibitory effect of **Tnik-IN-1**. The provided methodologies are suitable for compound screening, inhibitor characterization, and studying the role of TNIK in various signaling pathways.

Introduction

Traf2 and Nck-interacting kinase (TNIK) is a serine/threonine kinase that plays a crucial role in multiple cellular processes, most notably as a key regulator of the Wnt signaling pathway.^{[1][2]} TNIK interacts with and phosphorylates T-cell factor 4 (TCF4), a critical step for the transcriptional activation of Wnt target genes.^{[3][4]} Dysregulation of the Wnt pathway is implicated in the development of various cancers, particularly colorectal cancer.^{[5][6]} This makes TNIK an attractive therapeutic target.

Tnik-IN-1 is a small molecule inhibitor of TNIK with a reported half-maximal inhibitory concentration (IC₅₀) of 65 nM.^[7] These application notes describe the use of **Tnik-IN-1** in in vitro kinase assays to determine its potency and selectivity.

Data Presentation

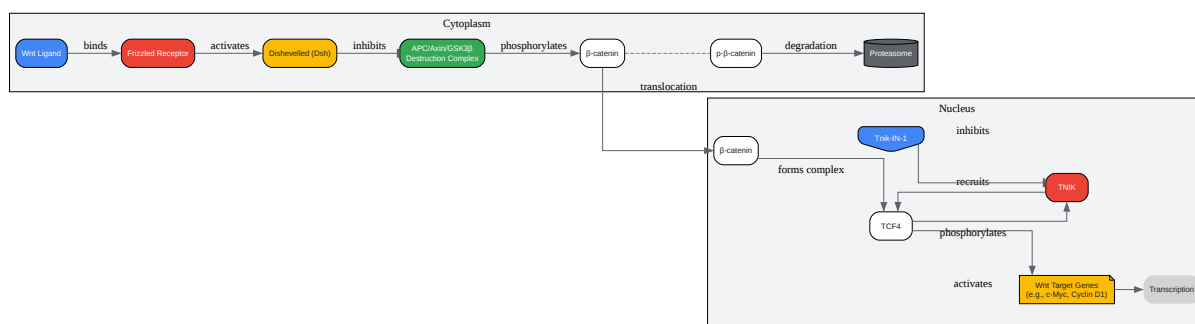
Inhibitor Activity Data

The following table summarizes the in vitro inhibitory activity of **Tnik-IN-1** and other known TNIK inhibitors against the TNIK kinase.

Inhibitor	IC50 (nM)	Assay Type	Notes	Reference
Tnik-IN-1	65	In vitro kinase assay	Potent inhibitor of TNIK.	[7]
TINK-IN-1	8	In vitro kinase assay	A potent and selective TNIK inhibitor.	[8]
TNIK-IN-3	26	In vitro kinase assay	Also inhibits Flt4, Flt1, and DRAK1.	[9]
NCB-0846	21	In vitro kinase assay	Orally available TNIK inhibitor.	[5][10]
PF-794	39	Cell-free kinase assay	ATP-competitive inhibitor.	[10]
KY-05009	100 (Ki)	In vitro kinase assay	ATP-competitive inhibitor.	[10]
TNIK inhibitor X	9	In vitro enzyme assay	Selective over a panel of 50 kinases.	[10]

Signaling Pathway

The diagram below illustrates the central role of TNIK in the canonical Wnt signaling pathway. In the presence of a Wnt ligand, β -catenin accumulates in the cytoplasm and translocates to the nucleus. There, it forms a complex with TCF4. TNIK is recruited to this complex and phosphorylates TCF4, leading to the transcription of Wnt target genes involved in cell proliferation and survival. **Tnik-IN-1** inhibits the kinase activity of TNIK, thereby blocking this signaling cascade.



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Caption: TNIK's role in the Wnt signaling pathway.

Experimental Protocols

Protocol 1: In Vitro TNIK Kinase Activity Assay using ADP-Glo™

This protocol describes a luminescent-based assay to measure the kinase activity of TNIK by quantifying the amount of ADP produced during the kinase reaction.

Materials:

- Recombinant human TNIK enzyme
- Myelin Basic Protein (MBP) as a substrate
- **Tnik-IN-1** (dissolved in DMSO)
- ATP
- Kinase Buffer (e.g., 40 mM Tris pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA, 2.5 mM MnCl₂, 50 μM DTT)[1]
- ADP-Glo™ Kinase Assay Kit (Promega)
- White, opaque 96-well or 384-well plates
- Luminometer

Procedure:

- Compound Preparation: Prepare serial dilutions of **Tnik-IN-1** in DMSO. Further dilute these in Kinase Buffer to the desired final concentrations. The final DMSO concentration in the assay should not exceed 1%.
- Reaction Setup:
 - Add 2.5 μL of the diluted **Tnik-IN-1** or DMSO (for positive and negative controls) to the wells of the assay plate.
 - Add 5 μL of a solution containing the TNIK enzyme and MBP substrate in Kinase Buffer.
 - To initiate the kinase reaction, add 2.5 μL of ATP solution in Kinase Buffer. The final reaction volume is 10 μL.
 - For the "no enzyme" control, add Kinase Buffer instead of the enzyme solution.
- Kinase Reaction Incubation: Incubate the plate at 30°C for 60 minutes.
- ADP Detection:

- Add 10 μ L of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.
- Incubate the plate at room temperature for 40 minutes.
- Add 20 μ L of Kinase Detection Reagent to each well to convert ADP to ATP and generate a luminescent signal.
- Incubate the plate at room temperature for 30-60 minutes.
- Data Acquisition: Measure the luminescence using a plate-reading luminometer.
- Data Analysis:
 - Subtract the background luminescence (no enzyme control) from all other readings.
 - Calculate the percent inhibition for each **Tnik-IN-1** concentration relative to the DMSO control (0% inhibition).
 - Determine the IC50 value by fitting the dose-response curve using a suitable software (e.g., GraphPad Prism).

Protocol 2: Cellular Thermal Shift Assay (CETSA) for Target Engagement

CETSA is a powerful method to verify the direct binding of an inhibitor to its target protein in a cellular context.^[11] This protocol provides a general workflow for assessing the engagement of **Tnik-IN-1** with TNIK in cultured cells.

Materials:

- Cell line expressing endogenous TNIK (e.g., HCT116)
- **Tnik-IN-1**
- Cell culture medium and supplements
- Phosphate-buffered saline (PBS)

- Lysis buffer with protease and phosphatase inhibitors
- Thermal cycler or heating blocks
- SDS-PAGE and Western blotting reagents
- Anti-TNIK antibody
- Anti-loading control antibody (e.g., β -actin or GAPDH)

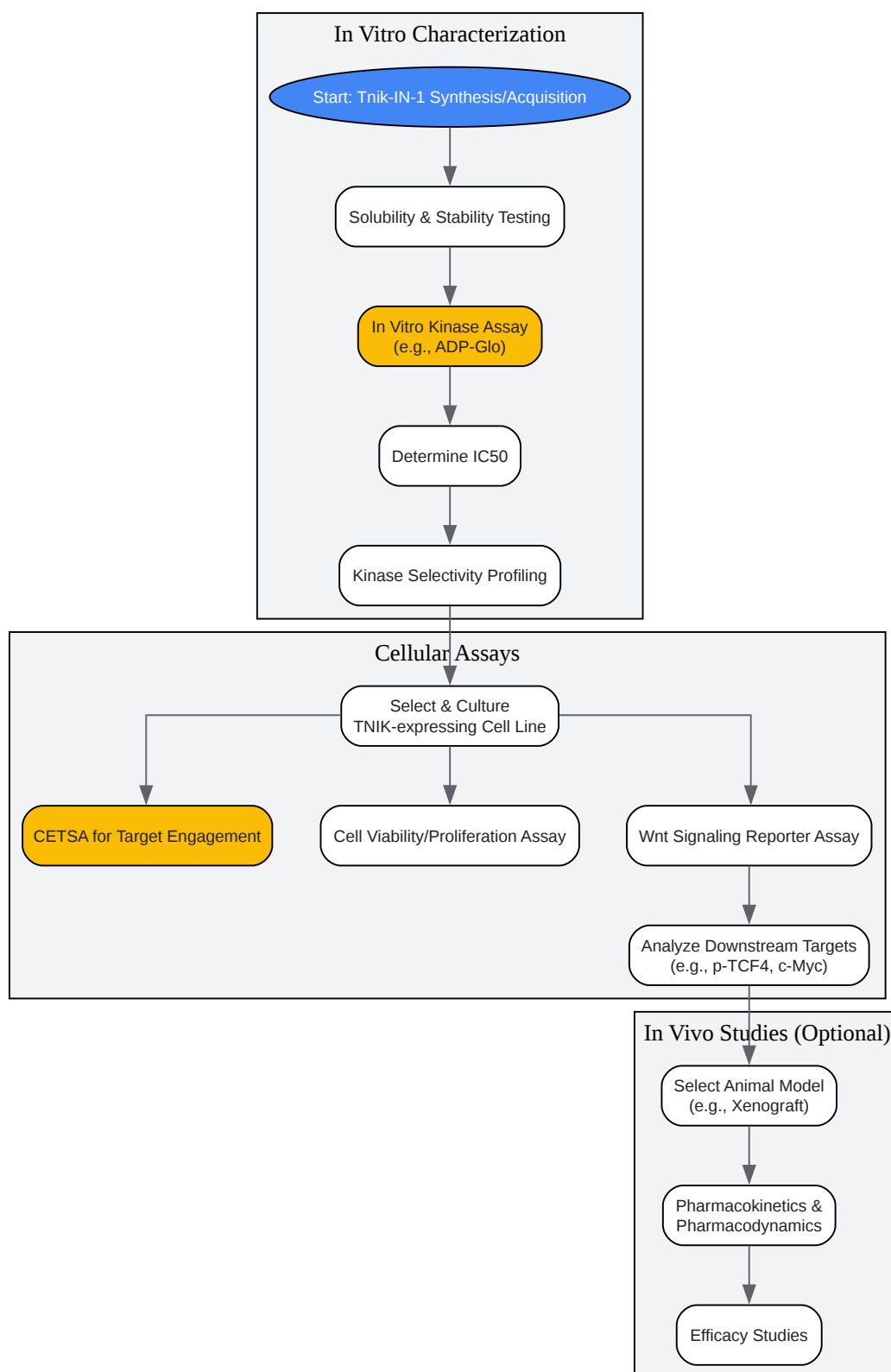
Procedure:

- Cell Treatment:
 - Culture cells to 70-80% confluency.
 - Treat the cells with **Tnik-IN-1** at the desired concentration or with DMSO as a vehicle control.
 - Incubate for a sufficient time to allow compound entry and binding (e.g., 1-2 hours).
- Heat Treatment:
 - Harvest the cells and resuspend them in PBS.
 - Aliquot the cell suspension into PCR tubes.
 - Heat the aliquots at a range of temperatures (e.g., 40°C to 70°C) for 3 minutes using a thermal cycler. A no-heat control (room temperature) should be included.
- Cell Lysis and Protein Extraction:
 - Lyse the cells by freeze-thaw cycles or by adding lysis buffer.
 - Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to separate the soluble fraction (supernatant) from the precipitated proteins (pellet).
- Protein Analysis:

- Collect the supernatant and determine the protein concentration.
- Analyze the soluble protein fractions by SDS-PAGE and Western blotting using an anti-TNIK antibody.
- Use a loading control antibody to ensure equal protein loading.
- Data Analysis:
 - Quantify the band intensities for TNIK at each temperature for both the **Tnik-IN-1** treated and DMSO control samples.
 - Plot the relative amount of soluble TNIK as a function of temperature.
 - A shift in the melting curve to a higher temperature in the **Tnik-IN-1** treated samples compared to the control indicates stabilization of TNIK upon inhibitor binding, confirming target engagement.

Experimental Workflow

The following diagram outlines the general workflow for evaluating a TNIK inhibitor like **Tnik-IN-1**.



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Caption: Workflow for **Tnik-IN-1** evaluation.

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